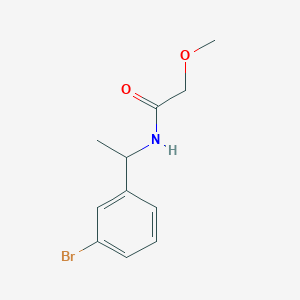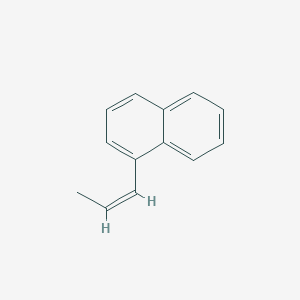
(Z)-1-(1-naphthyl)-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(1-naphthyl)-propene is an organic compound characterized by the presence of a naphthyl group attached to a propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(1-naphthyl)-propene typically involves the reaction of 1-naphthaldehyde with a suitable alkene under specific conditions. One common method is the Wittig reaction, where 1-naphthaldehyde is reacted with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-(1-naphthyl)-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyl ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into naphthyl alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, leading to the formation of substituted naphthyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthyl ketones, naphthyl carboxylic acids.
Reduction: Naphthyl alkanes.
Substitution: Halogenated naphthyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(Z)-1-(1-naphthyl)-propene is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds. It serves as a precursor for the preparation of various naphthyl derivatives used in pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of fluorescent probes and sensors for detecting specific biomolecules .
Medicine
It is investigated for its potential as an anti-inflammatory or anticancer agent .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of (Z)-1-(1-naphthyl)-propene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthyl acetic acid: A compound with a similar naphthyl group but different functional groups, used in plant growth regulation.
1-Naphthylamine: An aromatic amine with applications in dye synthesis and as an intermediate in organic synthesis.
Uniqueness
(Z)-1-(1-naphthyl)-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H12 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-[(Z)-prop-1-enyl]naphthalene |
InChI |
InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-10H,1H3/b6-2- |
Clave InChI |
ZZPDMMIMRUGHBQ-KXFIGUGUSA-N |
SMILES isomérico |
C/C=C\C1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC=CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
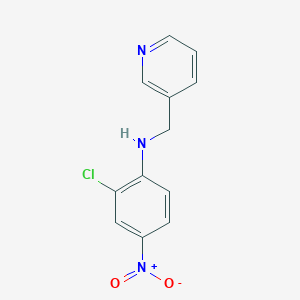
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
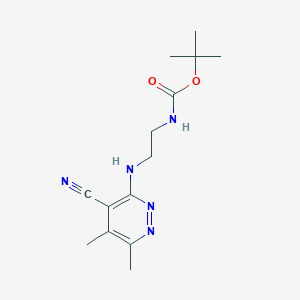
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
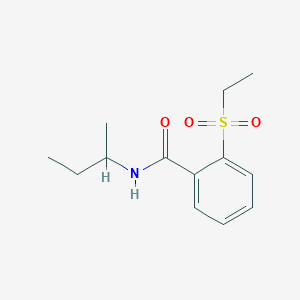

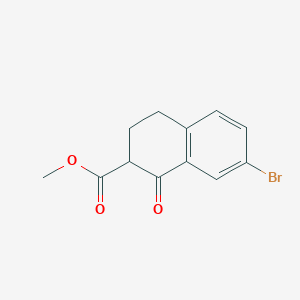
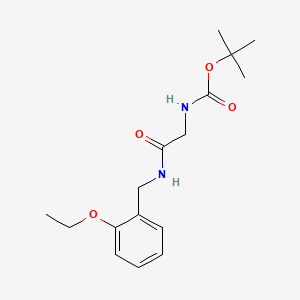
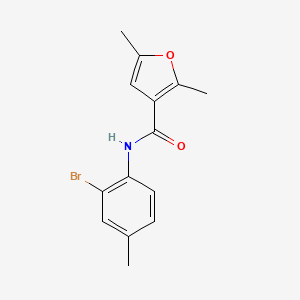
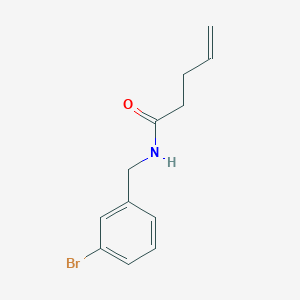
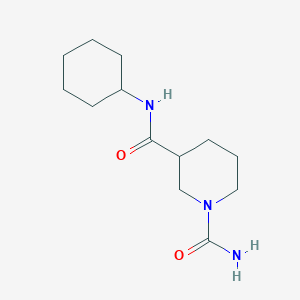
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
